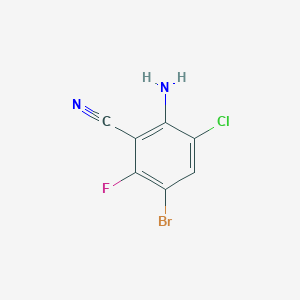
Methyl 3-(5-methoxythiophen-2-yl)propanoate
概要
説明
Methyl 3-(5-methoxythiophen-2-yl)propanoate is an organic compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol . It is characterized by the presence of a methoxy group attached to a thiophene ring, which is further connected to a propanoate ester group. This compound is primarily used in research and development settings and is not intended for human use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-methoxythiophen-2-yl)propanoate typically involves the esterification of 3-(5-methoxythiophen-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
This would include the use of continuous reactors and efficient separation techniques to isolate the desired ester product .
化学反応の分析
Types of Reactions
Methyl 3-(5-methoxythiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(5-methoxythiophen-2-yl)propanoic acid.
Reduction: Formation of 3-(5-methoxythiophen-2-yl)propanol.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
Methyl 3-(5-methoxythiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, although it is not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-(5-methoxythiophen-2-yl)propanoate is not well-defined due to its primary use in research settings. its interactions with various molecular targets and pathways can be studied to understand its potential effects. The methoxy group and thiophene ring are likely to play significant roles in its chemical reactivity and biological interactions .
類似化合物との比較
Similar Compounds
Methyl 3-(thiophen-2-yl)propanoate: Lacks the methoxy group, which may result in different chemical and biological properties.
Ethyl 3-(5-methoxythiophen-2-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(5-methylthiophen-2-yl)propanoate: Contains a methyl group on the thiophene ring instead of a methoxy group.
Uniqueness
Methyl 3-(5-methoxythiophen-2-yl)propanoate is unique due to the presence of the methoxy group on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
methyl 3-(5-methoxythiophen-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-11-8(10)5-3-7-4-6-9(12-2)13-7/h4,6H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMLHYSGMCEJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1,2,3,6,11,11b-Hexahydro-5H-indolizino[8,7-b]indole-5-one](/img/structure/B3070107.png)

